Major Urinary Metabolite Status: p‑Hydroxymephentermine Conjugate Accounts for 18% of Administered Dose vs. Phentermine as a Minor Urinary Component
p‑Hydroxymephentermine (as its glucuronide conjugate) is the quantitatively dominant urinary metabolite of mephentermine in rats. Following intraperitoneal administration of [³H]mephentermine to male Wistar rats, conjugated p‑hydroxymephentermine accounted for approximately 18% of the administered radioactivity recovered in 24‑h urine, whereas phentermine — the primary N‑demethylation product — was detected only as a minor metabolite [1]. This establishes p‑hydroxymephentermine, not phentermine, as the principal excretory form, making it indispensable for accurate mass‑balance and exposure assessment studies.
| Evidence Dimension | Percentage of administered radioactivity excreted in 24‑h urine as identified metabolite |
|---|---|
| Target Compound Data | Conjugated p‑Hydroxymephentermine: ~18% of administered dose |
| Comparator Or Baseline | Phentermine (free + conjugated): minor urinary metabolite (quantified below the major metabolite threshold) |
| Quantified Difference | p‑Hydroxymephentermine is the predominant excretory form; phentermine rank‑orders as a minor component |
| Conditions | Male Wistar rats; [³H]mephentermine administered i.p.; metabolites resolved by preparative TLC‑liquid scintillation counting; 24‑h urine collection |
Why This Matters
A laboratory that relies solely on a phentermine reference standard for mephentermine metabolism studies will miss the major urinary metabolite, leading to severe underestimation of total drug clearance and mischaracterization of metabolic pathways.
- [1] Mori M, Uy N, Sakai K, Inoue M, Miyahara T, Kozuka H. Urinary and biliary metabolites of mephentermine in male Wistar rats. Xenobiotica. 1989 Mar;19(3):287-99. doi:10.3109/00498258909042274. PMID: 2665325. View Source
